MRK-016

概要

説明

MRK-016は、α5サブユニット含有γ-アミノ酪酸A型受容体の選択的負のアロステリックモジュレーターです。 それは向知性作用を持ち、うつ病の動物モデルにおいてケタミン様迅速な抗うつ効果を生み出すことがわかっています 。 この化合物は、脳における抑制性神経伝達の重要な役割を果たすγ-アミノ酪酸A型受容体を調節する能力で知られています .

準備方法

合成経路と反応条件: MRK-016の合成は、ピラゾロ[1,5-d][1,2,4]トリアジンであるコア構造の調製から始まり、複数のステップを伴います。 主要なステップには以下が含まれます。

- ピラゾロ[1,5-d][1,2,4]トリアジンコアの形成。

- 3位へのtert-ブチル基の導入。

- 7位への5-メチルイソキサゾール-3-イル基の付加。

- 2位への1-メチル-1H-1,2,4-トリアゾール-5-イルメトキシ基の付加 .

工業生産方法: this compoundの工業生産は、収率と純度を最大化するために合成経路の最適化が必要になる可能性があります。 これには、反応条件の高スループットスクリーニングと、合成の各ステップに対するスケーラブルなプロセスの開発が含まれる可能性があります .

化学反応の分析

反応の種類: MRK-016は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を形成することがあります。

還元: 還元反応は、分子上の官能基を修飾するために使用できます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの一般的な酸化剤。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は酸化誘導体を生成する可能性がありますが、置換反応はthis compoundのさまざまな置換アナログを生成する可能性があります .

4. 科学研究への応用

This compoundは、以下を含む幅広い科学研究への応用があります。

化学: γ-アミノ酪酸A型受容体の調節を研究するためのツール化合物として使用されます。

生物学: 神経細胞シグナル伝達とシナプス可塑性に対する影響について調査されています。

医学: 迅速な作用型抗うつ薬および認知機能増強剤としての可能性について探求されています。

科学的研究の応用

Cognitive Enhancement

MRK-016 has been studied for its effects on cognitive performance, particularly in memory tasks. In rodent models, administration of this compound has shown improvements in hippocampal-dependent memory tasks, such as the Morris water maze, suggesting its potential utility in treating cognitive deficits associated with various neurological conditions .

Case Study: Morris Water Maze Performance

- Objective: To assess memory enhancement.

- Method: Rats were administered this compound at doses ranging from 0.3 to 3 mg/kg.

- Results: Significant improvement in performance was observed, indicating enhanced cognitive function without anxiogenic effects .

Antidepressant Effects

Research indicates that this compound exhibits rapid antidepressant-like effects, comparable to those seen with ketamine but with fewer side effects. In studies involving male mice subjected to the forced swim test, this compound demonstrated significant reductions in despair behavior, suggesting its potential as a fast-acting antidepressant .

Case Study: Forced Swim Test

- Objective: Evaluate antidepressant-like activity.

- Method: Mice received this compound (3 mg/kg) and were assessed for behavior changes.

- Results: A marked reduction in immobility time was observed, supporting the hypothesis that this compound can rapidly alleviate depressive symptoms .

Neuroprotection Against Cognitive Decline

This compound has also been investigated for its neuroprotective properties against cognitive decline induced by inflammatory processes. In a study involving lipopolysaccharide (LPS)-induced cognitive deficits, this compound administration was shown to restore learning and memory capabilities despite elevated amyloid-beta levels in the hippocampus .

Case Study: LPS-Induced Cognitive Deficits

- Objective: Determine protective effects against cognitive decline.

- Method: Mice were treated with LPS followed by this compound administration.

- Results: Treatment restored behavioral expression of fear and improved BDNF mRNA expression, suggesting a protective role against neuroinflammation-induced cognitive impairment .

Comparative Data Table

| Application Area | Key Findings | Model Used | Dose Range |

|---|---|---|---|

| Cognitive Enhancement | Improved performance in Morris water maze | Rats | 0.3 - 3 mg/kg |

| Antidepressant Effects | Reduced immobility in forced swim test | Mice | 3 mg/kg |

| Neuroprotection | Restored learning/memory despite Aβ elevation | Mice | Not specified |

作用機序

MRK-016は、α5サブユニット含有γ-アミノ酪酸A型受容体に選択的に結合することによってその効果を発揮します。 この結合は、負のアロステリック調節をもたらし、受容体の活性を低下させます。 この化合物の作用は、脳における抑制性神経伝達を調節することにより、迅速な抗うつ効果と認知機能の向上をもたらします .

類似化合物:

L-655,708: 抗うつ効果が類似している、別のα5サブユニット含有γ-アミノ酪酸A型受容体の選択的負のアロステリックモジュレーター。

エチフォキシン: 抗不安作用を持つ、非選択的γ-アミノ酪酸A型受容体モジュレーター。

This compoundの独自性: this compoundは、α5サブユニット含有γ-アミノ酪酸A型受容体に対する高い選択性のために独自であり、非選択的モジュレーターに一般的に関連する副作用なしに、認知機能を調節し、迅速な抗うつ効果を生み出す上で特に効果的です .

類似化合物との比較

L-655,708: Another selective α5 subunit-containing gamma-aminobutyric acid type A receptor negative allosteric modulator with similar antidepressant effects.

Etifoxine: A non-selective gamma-aminobutyric acid type A receptor modulator with anxiolytic properties.

Alpidem: A gamma-aminobutyric acid type A receptor modulator with anxiolytic and sedative effects

Uniqueness of MRK-016: this compound is unique due to its high selectivity for the α5 subunit-containing gamma-aminobutyric acid type A receptors, which makes it particularly effective in modulating cognitive functions and producing rapid antidepressant effects without the side effects commonly associated with non-selective modulators .

生物活性

Overview

MRK-016 is a selective inverse agonist for the GABA receptor α5 subtype, recognized for its potential in enhancing cognitive performance and exhibiting rapid antidepressant-like effects. This compound has garnered attention due to its unique pharmacological profile, which distinguishes it from traditional antidepressants and offers insights into the treatment of mood disorders.

This compound operates primarily through its action on the GABA receptors, particularly those containing the α5 subunit. It has a high affinity for these receptors, with an EC value around 3 nM. The compound's mechanism involves:

- Inverse Agonism : this compound inhibits the activity of α5-containing GABA receptors, leading to increased neuronal excitability and long-term potentiation (LTP) in hippocampal slices .

- Cognitive Enhancement : In preclinical studies, this compound improved performance in cognitive tasks such as the Morris water maze, indicating its potential for enhancing memory and learning without producing anxiogenic effects .

Antidepressant Effects

Research has demonstrated that this compound exhibits rapid antidepressant effects similar to those of ketamine but with fewer side effects. Key findings include:

- Forced Swim Test (FST) : In animal models, administration of this compound significantly reduced immobility time in the FST, suggesting an antidepressant-like effect .

- Chronic Stress Models : In models of chronic social defeat stress (CSDS), this compound mitigated symptoms of anhedonia and reduced immobility, reinforcing its potential as a rapid-acting antidepressant .

Table 1: Summary of Behavioral Studies with this compound

| Study Type | Dose (mg/kg) | Key Findings |

|---|---|---|

| FST | 3 | Reduced immobility time |

| Chronic Restraint | 3 | Blocked anhedonia effects |

| Morris Water Maze | 0.39 | Enhanced cognitive performance |

| Open Field Test | 3 | No significant changes in locomotion |

Pharmacokinetics

This compound has demonstrated variable pharmacokinetics across species. In humans, it exhibits a longer half-life (approximately 3.5 hours) compared to preclinical species (0.3–0.5 hours). This variability is crucial for understanding dosing regimens in clinical settings .

Side Effects and Tolerability

Unlike ketamine, this compound does not induce significant side effects such as dizziness or anxiety at therapeutic doses. However, it has shown poor tolerability in elderly subjects even at low doses . The absence of anxiogenic properties further supports its potential use in treating depression without exacerbating anxiety symptoms.

Case Studies

Several studies have highlighted the efficacy of this compound in various experimental paradigms:

- Antidepressant-Like Action : A study indicated that this compound significantly reduced immobility in both FST and tail suspension tests, showcasing its rapid antidepressant properties.

- Cognitive Enhancement : In normal rats, this compound improved performance in delayed matching-to-position tasks without inducing anxiety or convulsions .

特性

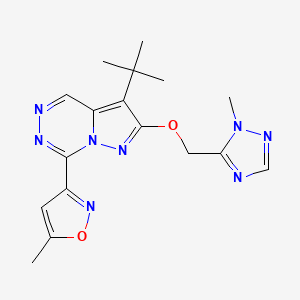

IUPAC Name |

3-[3-tert-butyl-2-[(2-methyl-1,2,4-triazol-3-yl)methoxy]pyrazolo[1,5-d][1,2,4]triazin-7-yl]-5-methyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N8O2/c1-10-6-11(23-27-10)15-21-19-7-12-14(17(2,3)4)16(22-25(12)15)26-8-13-18-9-20-24(13)5/h6-7,9H,8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSYOGCIDRANAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NN=CC3=C(C(=NN32)OCC4=NC=NN4C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426080 | |

| Record name | MRK 016 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342652-67-9, 783331-24-8 | |

| Record name | 3-(1,1-Dimethylethyl)-7-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]pyrazolo[1,5-d][1,2,4]triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=342652-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MRK-016 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0342652679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MRK 016 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MRK-016 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TXZ4DVJ9MF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。